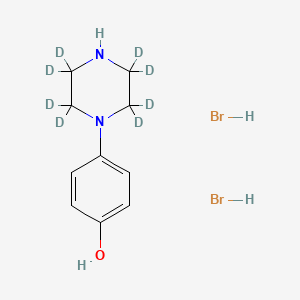
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is a stable isotope-labeled compound with the molecular formula C10H8D8Br2N2O2 and a molecular weight of 348.1. This compound is commonly used in research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazineThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the reactions efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its behavior and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide include:
- N-(4-Hydroxyphenyl)piperazine
- N-(4-Methoxyphenyl)piperazine
- N-(4-Chlorophenyl)piperazine
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity and accuracy in analytical measurements. The compound’s stability and specific labeling make it a valuable tool in various scientific studies .
Propriétés
Formule moléculaire |
C10H16Br2N2O |
|---|---|
Poids moléculaire |
348.10 g/mol |
Nom IUPAC |
4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H/i5D2,6D2,7D2,8D2;; |
Clé InChI |
IRGIAGAHMWSRKP-WSFKPVRBSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)O)([2H])[2H])[2H].Br.Br |
SMILES canonique |
C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


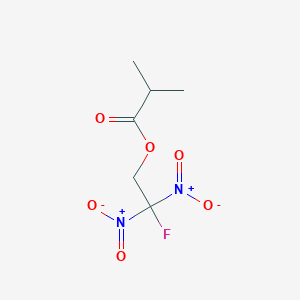

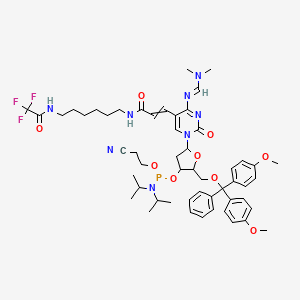
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
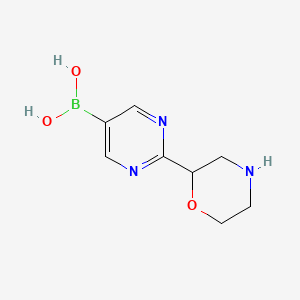
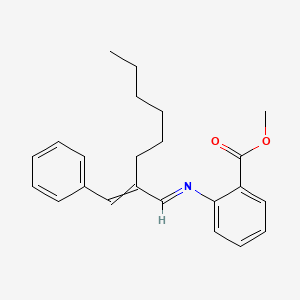


![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
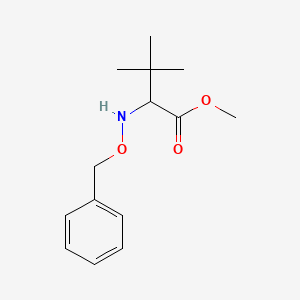

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
